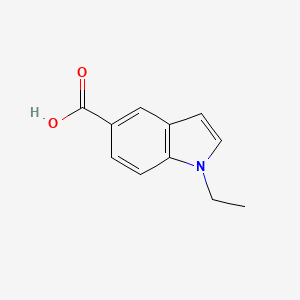

1-Ethyl-1H-indole-5-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical and Medicinal Research

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products, alkaloids, and pharmaceuticals. nih.gov Its structural versatility allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. nih.govmdpi.comijpsr.comresearchgate.netnih.gov This has made the indole scaffold a focal point in drug discovery, with applications in the development of anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. nih.govmdpi.comnih.gov The ability to functionalize the indole ring at various positions is key to tuning the biological and chemical properties of its derivatives. mdpi.com

Rationale for Investigating 1-Ethyl-1H-indole-5-carboxylic Acid and its Analogs

The investigation into this compound and its analogs is driven by the quest for novel therapeutic agents with improved efficacy and specificity. The parent compound, indole-5-carboxylic acid, has been identified as a reactant for the preparation of various biologically active molecules, including potential anticancer immunomodulators. sigmaaldrich.com The addition of an ethyl group at the 1-position of the indole ring, creating this compound, modifies the compound's lipophilicity and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.

Researchers are exploring how this specific modification, and others like it, impact the compound's ability to interact with biological targets. The synthesis and study of analogs, where different substituents are placed on the indole ring, allow for a systematic exploration of structure-activity relationships. This approach is crucial for optimizing the therapeutic potential of this class of compounds.

Scope and Objectives of the Academic Research Outline

The primary objective of academic research on this compound is to thoroughly characterize its chemical and physical properties and to explore its potential applications, particularly in medicinal chemistry. This involves:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. mdpi.comnih.govrjpbcs.commdpi.com This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of the synthesized molecules. mdpi.commdpi.comacs.org

Exploration of Biological Activity: Screening the compound and its derivatives for a range of biological activities. This often involves in vitro assays to identify potential therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This knowledge is vital for the rational design of more potent and selective compounds.

The following table provides a summary of the key properties of this compound and its parent compound, indole-5-carboxylic acid.

| Property | This compound | Indole-5-carboxylic acid |

| Molecular Formula | C11H11NO2 | C9H7NO2 |

| Molecular Weight | 189.21 g/mol scbt.com | 161.16 g/mol sigmaaldrich.com |

| CAS Number | Not explicitly found for the ethyl derivative | 1670-81-1 sigmaaldrich.com |

| IUPAC Name | This compound | 1H-Indole-5-carboxylic acid nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGIYGDTQFKWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604690 | |

| Record name | 1-Ethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263021-42-7 | |

| Record name | 1-Ethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1h Indole 5 Carboxylic Acid and Its Derivatives

Fischer Indolization and Related Cyclization Reactions

The Fischer indole (B1671886) synthesis is a widely utilized and classical method for constructing the indole nucleus. wikipedia.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of indole-5-carboxylic acid derivatives, a common approach involves the Japp-Klingemann reaction, which is a variation of the Fischer indole synthesis. acs.orgnih.gov

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a mdpi.commdpi.com-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.org

A variety of acids can be employed to catalyze this reaction, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid, as well as Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgrsc.org The choice of catalyst can be crucial for the reaction's success and yield. rsc.org

A specific example is the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a related derivative. This process can start from the reaction of a diazonium salt with a β-ketoester, followed by cyclization of the resulting hydrazonopyruvate. acs.org

Electrochemical Synthesis and Polymerization Routes (e.g., Poly(indole-5-carboxylic-acid) Films)

Electrochemical methods offer an alternative route to synthesize indole derivatives and are particularly useful for creating polymeric films. The electrochemical oxidation and polymerization of indole-5-carboxylic acid have been studied in acetonitrile. rsc.org This process initially forms an insoluble trimer that deposits on the electrode surface. rsc.org Further oxidation of this trimer leads to the formation of a polymer composed of linked trimer units. rsc.org

The resulting poly(indole-5-carboxylic acid) (PIn5COOH) is electroactive in aqueous solutions. researchgate.net The presence of the electron-withdrawing carboxylic acid group at the 5-position allows the monomer to undergo electropolymerization. warwick.ac.uk These polymer films have potential applications in various fields, including as materials for selective dopamine (B1211576) oxidation. warwick.ac.uk The electrochemical properties of these polymers, such as their redox behavior, are influenced by the pH of the solution. researchgate.net

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For 1-Ethyl-1H-indole-5-carboxylic acid, the expected chemical shifts in the ¹H NMR spectrum are influenced by the electron-donating nature of the ethyl group at the N1-position and the electron-withdrawing carboxylic acid group at the C5-position.

The ethyl group protons would appear as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region. The aromatic protons on the indole (B1671886) ring would resonate in the downfield region, with their specific chemical shifts and coupling patterns determined by their electronic environment. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be observed at the most downfield position. The chemical shifts of the indole ring carbons would also be influenced by the substituents. General and specific NMR data for various indole derivatives are widely available in the literature, providing a basis for the structural assignment of related compounds. rsc.orgnih.govacs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 | ~7.2 | ~125 |

| H3 | ~6.5 | ~103 |

| H4 | ~7.8 | ~122 |

| H6 | ~7.9 | ~121 |

| H7 | ~7.5 | ~110 |

| N-CH₂ | ~4.2 (quartet) | ~42 |

| N-CH₂-CH₃ | ~1.5 (triplet) | ~15 |

| COOH | ~12.0 (broad s) | ~170 |

| C2 | - | ~125 |

| C3 | - | ~103 |

| C3a | - | ~128 |

| C4 | - | ~122 |

| C5 | - | ~127 |

| C6 | - | ~121 |

| C7 | - | ~110 |

| C7a | - | ~136 |

| C=O | - | ~170 |

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would help in assigning the adjacent protons on the indole ring and within the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the ethyl group and the indole nitrogen, and the placement of the carboxylic acid group on the benzene (B151609) portion of the indole ring. sdsu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. The most prominent of these would be the broad O-H stretch of the carboxylic acid, which typically appears in the range of 3300-2500 cm⁻¹, and the strong C=O (carbonyl) stretch of the carboxylic acid, which is expected around 1700-1680 cm⁻¹. The presence of the indole ring would be indicated by N-H stretching (if not fully substituted), C-H stretching of the aromatic and alkyl groups, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.netechemi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 |

| Aromatic/Alkyl | C-H stretch | 3100-2850 |

| Indole Ring | C=C stretch | 1600-1450 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carboxylic Acid | O-H bend | 950-910 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₁₁H₁₁NO₂), the calculated molecular weight is approximately 189.21 g/mol . scbt.com In an MS experiment, a molecular ion peak [M]⁺ at m/z 189 would be expected. Often, using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 190 would be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation for this compound would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da).

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M]⁺ | C₁₁H₁₁NO₂⁺ | 189.0785 |

| [M-COOH]⁺ | C₁₀H₁₀N⁺ | 144.0808 |

| [M-C₂H₅]⁺ | C₉H₆NO₂⁺ | 160.0393 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, analysis of related indole carboxylic acid structures reveals common packing motifs. iucr.org It is highly probable that in the solid state, molecules of this compound would form hydrogen-bonded dimers through their carboxylic acid groups. This interaction involves the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a characteristic ring motif. The planarity of the indole ring would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. A definitive crystal structure would provide precise bond lengths, bond angles, and details of intermolecular interactions.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. Studies on the closely related indole-5-carboxylic acid have shown that it can be electrochemically oxidized to form a polymer. rsc.orgpan.pl The initial oxidation product is often a trimer that deposits on the electrode surface, which can then be further oxidized to form a polymer. rsc.org

For this compound, a similar electrochemical behavior is expected. The CV would likely show an irreversible oxidation peak corresponding to the oxidation of the indole ring system. The presence of the electron-donating ethyl group at the N1 position may lower the oxidation potential compared to the unsubstituted indole-5-carboxylic acid. The redox properties are often pH-dependent due to the presence of the carboxylic acid group. pan.pl The study of the electrochemical behavior of indole derivatives is important for their application in areas such as conducting polymers and sensors. nih.govresearchgate.net

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding interactions.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related indole-carboxylic acid derivatives provides a strong framework for predicting its potential interactions. For instance, studies on indole-2-carboxylic acid derivatives have identified them as potential inhibitors of HIV-1 integrase. nih.gov In these studies, the indole nucleus plays a crucial role by chelating with two Mg²⁺ ions within the enzyme's active site, while the carboxylic acid group forms key interactions. nih.gov A π-stacking interaction between the indole core and a deoxyadenosine (B7792050) nucleotide (dA21) was also observed, highlighting the importance of the bicyclic ring system in binding. nih.gov

Similarly, molecular docking of 5-substituted indole derivatives has been employed to evaluate their potential as inhibitors of the COX-2 enzyme, a key target in anti-inflammatory therapies. nih.gov These computational models help estimate the binding affinity and identify the specific amino acid residues involved in the interaction, guiding the synthesis of more potent and selective inhibitors. nih.goveurekaselect.com For this compound, it is predicted that the indole scaffold would anchor the molecule within a target's binding pocket, the carboxylic acid would act as a hydrogen bond donor and acceptor, and the N1-ethyl group would likely occupy a hydrophobic pocket, potentially enhancing binding affinity compared to its unsubstituted counterpart.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction is a critical step in early-stage drug development to assess the pharmacokinetic properties of a compound. These predictions help to identify molecules with a higher probability of success in clinical trials.

Computational studies on N-substituted indole derivatives have confirmed their potential as drug-like molecules. nih.gov Assessments based on frameworks like Lipinski's Rule of Five are commonly performed. For a molecule like this compound (C₁₁H₁₁NO₂), the predicted properties generally fall within acceptable ranges for oral bioavailability.

These predictions suggest that this compound possesses favorable drug-like qualities with zero violations of Lipinski's rule, indicating a good potential for oral absorption and cell membrane permeability. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, frontier molecular orbitals) and geometry of molecules. core.ac.uk Such calculations are vital for understanding a molecule's stability, reactivity, and spectroscopic properties.

For indole-carboxylic acids, DFT studies have been used to analyze different possible conformations and the nature of intramolecular hydrogen bonding. researchgate.net In the case of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, DFT calculations accurately predicted the crystalline structure, where molecules form cyclic dimers through strong hydrogen bonds between the carboxylic acid groups. mdpi.com

For this compound, DFT calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich indole ring system, indicating its susceptibility to electrophilic attack. The LUMO is generally centered around the carboxylic acid group and the benzene portion of the indole ring, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. Conformational analysis would focus on the rotational barrier of the ethyl group and the orientation of the carboxylic acid group relative to the indole plane, which can influence its binding to biological targets.

Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms and predicting the regioselectivity of chemical transformations involving indole derivatives. nih.gov For instance, computational studies on the formation of "indolynes" (aryne derivatives of indoles) have shown that distortion energies within the molecule control the regioselectivity of subsequent nucleophilic addition reactions. nih.gov This modeling provides a predictive framework for designing synthetic routes to access specific substituted indoles. nih.gov

In the context of synthesizing N-substituted indazoles (isomers of indoles), DFT calculations have been used to understand the regioselectivity of alkylation at the N1 versus the N2 position. beilstein-journals.org These studies analyze the transition state energies for different reaction pathways, explaining why one isomer is favored over another under specific reaction conditions. beilstein-journals.org Similarly, for this compound, computational modeling could be used to explore its synthesis via N-alkylation of indole-5-carboxylic acid, predicting the energetic favorability of the N1-ethyl product. Furthermore, mechanistic studies of manganese-catalyzed C-H dienylation of indoles have used computational experiments to suggest a plausible catalytic pathway involving a five-membered manganacycle intermediate. acs.org

Enthalpy of Formation and Thermodynamic Properties (Related Indazoles)

The enthalpy of formation (ΔfH°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While direct experimental data for this compound is scarce, studies on related heterocyclic compounds, particularly indazoles, provide valuable comparative data. Indazole is an isomer of indole, differing only in the position of the nitrogen atoms in the five-membered ring (a 1,2 arrangement in indazole versus a 1,3 relationship in indole). wikipedia.orgnih.gov

Functional Group Interconversions and Modifications of the Carboxylic Acid Moiety

Esterification Reactions to Form Indole-5-carboxylate Esters

Esterification of the carboxylic acid group is a common strategy to modify the properties of indole-5-carboxylic acids or to protect the carboxylic acid during subsequent reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.comyoutube.com

For instance, the reaction of an indole-2-carboxylic acid with thionyl chloride (SOCl2) followed by the addition of an alcohol like ethanol (B145695) can produce the corresponding ethyl ester in high yield. iucr.org This two-step process first converts the carboxylic acid to a more reactive acyl chloride intermediate. Another approach involves the direct heating of the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The equilibrium of this reversible reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The choice of alcohol allows for the synthesis of a variety of esters, including methyl, ethyl, propyl, and butyl esters. libretexts.org For example, ethyl 2-methylindole-5-carboxylate has been synthesized from its corresponding carboxylic acid. orgsyn.org

Table 1: Examples of Esterification Reactions

| Carboxylic Acid Precursor | Alcohol | Catalyst | Product |

| 3-Bromo-1H-indole-2-carboxylic acid | Ethanol | Concentrated H2SO4 | Ethyl 3-bromo-1H-indole-2-carboxylate nih.gov |

| Indole-2-carboxylic acid | Ethanol | Thionyl Chloride | Ethyl 1H-indole-2-carboxylate iucr.org |

Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with an amine. This transformation is typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). acs.org

This method allows for the formation of a wide range of amide derivatives by varying the amine component. For example, various N-(1,3,4-thiadiazol-2-yl)amide derivatives have been synthesized from their corresponding carboxylic acids and amines. acs.org This reaction is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can then serve as a handle for further functionalization.

Oxidation Reactions from Precursor Carbonitriles

An alternative route to this compound involves the hydrolysis of the corresponding carbonitrile, 1-ethyl-1H-indole-5-carbonitrile. sigmaaldrich.com This reaction can be performed under acidic or basic conditions. The carbonitrile precursor itself can be synthesized through various methods, including the cyanation of a suitable halo-indole derivative.

Derivatization Strategies Utilizing this compound as a Synthetic Building Block

The strategic placement of the ethyl group and the carboxylic acid on the indole scaffold makes this compound a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Preparation of Amide Conjugates

The carboxylic acid group of this compound is a key functional handle for the preparation of amide conjugates. sigmaaldrich.com By coupling this indole derivative with various amines, a diverse library of compounds can be generated. This approach has been utilized in the development of inhibitors for various biological targets. For example, amide conjugates of indole-5-carboxylic acid have been prepared and evaluated as potential inhibitors of the Hedgehog signaling pathway. sigmaaldrich.com

Synthesis of Indirubin (B1684374) Derivatives

This compound can serve as a precursor for the synthesis of indirubin derivatives. sigmaaldrich.com Indirubins are a class of naturally occurring compounds known for their potent biological activities, including anti-cancer properties. The synthesis can involve the biocatalytic oxidation of the indole-5-carboxylic acid to an indoxyl carboxylic acid, which then condenses with a 2-indolinone derivative to form the asymmetric indirubin structure. This enzymatic approach offers an environmentally friendly route to these complex molecules. The resulting carboxy-substituted indirubins often exhibit improved water solubility compared to the parent indirubin.

Formation of Hydrazide Derivatives for Further Cyclization

The conversion of a carboxylic acid to a carbohydrazide (B1668358) is a fundamental step in the synthesis of many heterocyclic compounds. This transformation creates a nucleophilic hydrazide moiety, which serves as a key building block for subsequent cyclization reactions. For indole-5-carboxylic acids, the corresponding ester is typically reacted with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide. ajgreenchem.comajgreenchem.com

The general reaction involves refluxing the ethyl or methyl ester of the indole-5-carboxylic acid with hydrazine monohydrate in a solvent such as ethanol. ajgreenchem.comnih.gov This process can be applied to a variety of substituted indole esters to produce the desired hydrazide intermediates. researchgate.net For instance, ethyl 1H-indole-2-carboxylate can be converted to indole-2-carboxylic acid hydrazide by reaction with hydrazine hydrate at room temperature. researchgate.net These carbohydrazides are stable compounds that can be isolated and used in subsequent steps.

Once formed, the indole carbohydrazide can be condensed with various electrophiles to construct new heterocyclic rings. For example, reaction with isocyanates or isothiocyanates leads to the formation of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. researchgate.net These intermediates can then be cyclized to form five-membered rings like oxadiazoles (B1248032) or triazoles. Another common application is the reaction with aldehydes or ketones to form hydrazones, which can be further cyclized into larger ring systems such as pyridazines. researchgate.net

Table 1: Synthesis of Indole Carbohydrazide Derivatives

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate | 1H-indole-2-carbohydrazide | Ethanol, Reflux | researchgate.net |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Hydrazine Monohydrate | 1,5-diaryl-1H-imidazole-4-carbohydrazides | Ethanol, Reflux | nih.gov |

| Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives | Hydrazine Monohydrate | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives | Absolute Ethanol, Reflux | ajgreenchem.com |

Synthesis of Novel Heterocyclic Systems (e.g., Oxazepine)

The indole nucleus can be fused with other rings to create novel heterocyclic systems with diverse properties. One such system is the oxazepine, a seven-membered ring containing an oxygen and a nitrogen atom. The synthesis of indole-based oxazepine derivatives often proceeds through the formation of a Schiff base followed by a cyclization reaction. jrtdd.comjrtdd.com

A common strategy begins with an indole derivative containing an amine or a precursor to it. For example, starting from isatin (B1672199) derivatives, reaction with hydrazine hydrate can form a 3-hydrazinylidene indole-2-one. jrtdd.com This intermediate is then condensed with various aromatic aldehydes to generate Schiff's bases. The crucial step is the subsequent cyclization of these Schiff's bases with an anhydride (B1165640), such as phthalic anhydride or maleic anhydride, in a solvent like dioxane. jrtdd.comjmchemsci.com This [4+3] cycloaddition reaction forms the seven-membered oxazepine ring fused to the indole core. jrtdd.comorientjchem.org Both conventional heating and microwave irradiation can be employed for this cyclization, with microwave-assisted synthesis often leading to shorter reaction times. jrtdd.comjrtdd.com

The general synthetic scheme can be summarized as:

Formation of a suitable indole-based amine or hydrazine derivative.

Condensation with an aldehyde to form a Schiff base (imine).

Cycloaddition reaction of the Schiff base with a cyclic anhydride to form the oxazepine ring. jmchemsci.com

This methodology allows for the creation of a library of indole-clubbed oxazepine derivatives by varying the substituents on the starting indole and the aromatic aldehyde. jrtdd.comjrtdd.com

Oligomerization and Dimerization Reactions with Indole Derivatives

Under certain conditions, indole derivatives can undergo self-condensation reactions to form dimers and higher oligomers. These reactions are often acid-catalyzed and can lead to a variety of products depending on the reaction conditions and the substituents on the indole ring.

For instance, the reaction of indole-5-carboxylic acid in the presence of trifluoroacetic acid can lead to the formation of dimers and trimers. mdpi.comnih.gov When reacted with a thiol such as 1,2-ethanedithiol, two molecules of indole-5-carboxylic acid can react with one molecule of the thiol. mdpi.comnih.gov Alongside this thiol adduct, the parallel formation of dimers like 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid and trimers has been observed. mdpi.comnih.gov

The mechanism for this oligomerization likely involves the protonation of the indole ring at the C3 position, generating an electrophilic indoleninium ion. This ion can then be attacked by a neutral indole molecule, leading to the formation of a C-C bond and the subsequent dimer or trimer after re-aromatization or further reaction. Dimerization can also occur as an unintended side reaction during other transformations, such as the attempted synthesis of amide derivatives using coupling reagents. unmc.edu

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling, Heck Reaction)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds like indoles. To perform these reactions, the indole ring is typically functionalized with a halide (e.g., bromo or iodo) at the desired position.

Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is highly effective for introducing alkyne moieties onto the indole scaffold. For this to be applied to this compound, a halogenated precursor, such as 5-bromo- or 5-iodo-1-ethyl-1H-indole-5-carboxylic acid, would be required.

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine (e.g., triethylamine). researchgate.net The reaction has been successfully applied to 5-bromoindole, coupling it with phenylacetylene. researchgate.net More recent advancements include copper-free Sonogashira reactions and decarbonylative Sonogashira couplings, where carboxylic acids themselves can be used as coupling partners through a decarbonylation/transmetalation pathway. rsc.orgnih.govnih.gov

Table 2: Example of Sonogashira Cross-Coupling with Indole Derivatives

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | Phenylacetylene | Pd catalyst, CuI, Base | - | 5-(Phenylethynyl)indole | researchgate.net |

| Aroyl Fluorides | Alkynylsilanes | PdCl₂, dppp, CuI | - | Arylalkynes | nih.gov |

| Carboxylic Acids (via mixed anhydride) | Terminal Alkynes | Pd(OAc)₂/Xantphos | In situ activation | Arylalkynes (Decarbonylative) | nih.gov |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction allows for the introduction of alkenyl groups onto the indole ring. Similar to the Sonogashira reaction, a halogenated indole derivative is necessary.

Aqueous phase Heck couplings have been developed, demonstrating the reaction's versatility. For example, 5-iodo-indole has been successfully coupled with acrylic acid using a Na₂PdCl₄/TXPTS catalyst system in an aqueous medium. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govresearchgate.net The Heck reaction is generally tolerant of various functional groups, including carboxylic acids. thermofisher.com Intramolecular versions of the Heck reaction are also well-established and provide a powerful method for constructing fused-ring systems and synthesizing substituted indoles from 2-halo-N-allylanilines. researchgate.netwikipedia.org

The catalytic cycle for the Heck reaction typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org

Migratory insertion of the alkene into the palladium-carbon bond. libretexts.org

β-Hydride elimination to form the product and a palladium-hydride species. libretexts.org

Reductive elimination, regenerating the Pd(0) catalyst. libretexts.org

Biological and Pharmacological Research Applications of 1 Ethyl 1h Indole 5 Carboxylic Acid Derivatives

Anti-Cancer and Cytotoxic Activities

The indole (B1671886) scaffold is a key component in many compounds with demonstrated anti-cancer properties. semanticscholar.org Research into derivatives of 1-ethyl-1H-indole-5-carboxylic acid has explored their potential to inhibit cancer cell growth and survival through various mechanisms.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: The transcription factor HIF-1α is a key regulator of cellular adaptation to low oxygen conditions, or hypoxia, which is a common feature of the tumor microenvironment. nih.gov HIF-1α activation is associated with tumor progression, angiogenesis, and metastasis, making it a significant target for cancer therapy. nih.govmedchemexpress.com While various compounds are known to inhibit HIF-1α, specific studies on the direct inhibitory activity of this compound derivatives on HIF-1α are not extensively detailed in the currently available research. However, the broader class of indole derivatives has been investigated for such properties.

Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to treatment and poor prognosis. nih.govnih.gov It plays a crucial role in regulating cell division and inhibiting apoptosis. nih.gov Consequently, survivin is a compelling target for the development of new anti-cancer drugs. nih.gov

Indole analogs of the known survivin inhibitor UC-112 have been shown to be effective, indicating that the indole structure is an important pharmacophore for survivin inhibitory agents. nih.gov For instance, a study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives highlighted their potential as anti-breast cancer agents acting through survivin inhibition. nih.gov One of the synthesized ester derivatives, compound 5d, which possesses a 4-methoxy group, was identified as the most potent, with a half-maximal effective concentration of 4.7 µM against the MCF-7 cell line. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the active site of the survivin protein. nih.gov Another study also noted that indomethacin, which contains an indole scaffold, is a claimed survivin inhibitor. semanticscholar.org

The cytotoxic effects of indole derivatives have been evaluated against a range of human cancer cell lines. For example, a study investigating novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives demonstrated their cytotoxic activity against the MCF-7 breast cancer cell line, with minimal impact on normal human dermal fibroblast cells. nih.gov This suggests a degree of selectivity for cancer cells.

In another study, a series of indole-based compounds were tested against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with several derivatives showing moderate to high cytotoxicity. mdpi.com

Below is a table summarizing the cytotoxic activity of selected indole derivatives from research studies.

| Compound | Cancer Cell Line | Activity | Source |

| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d) | MCF-7 (Breast) | IC50: 4.7 µM | nih.gov |

| Compound 4e (an indole-2-carboxylic acid derivative) | MCF-7 (Breast) | IC50: 0.57 µM | mdpi.com |

| HCT116 (Colon) | IC50: 1.95 µM | mdpi.com | |

| A549 (Lung) | IC50: 3.49 µM | mdpi.com |

This table presents data for indole derivatives to illustrate the anti-cancer potential of this chemical class. The direct evaluation of this compound derivatives may vary.

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan. frontiersin.org The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, can lead to an immunosuppressive environment that allows tumors to evade the immune system. frontiersin.orgnih.gov Therefore, inhibiting TDO and IDO1 is a promising strategy in cancer immunotherapy. nih.gov

Indole-5-carboxylic acid has been used as a reactant in the preparation of pyridyl-ethenyl-indoles, which act as tryptophan dioxygenase inhibitors and are being explored as potential anticancer immunomodulators. sigmaaldrich.com This indicates that the indole-5-carboxylic acid scaffold is a relevant starting point for the development of TDO inhibitors. The inhibition of TDO can enhance the efficacy of immune checkpoint inhibitors, such as anti-CTLA4 and anti-PD1, in preclinical tumor models. nih.gov

Anti-Inflammatory Activities

The indole nucleus is a core structure in several well-known anti-inflammatory agents, such as indomethacin. nih.gov This has prompted research into the anti-inflammatory potential of other indole derivatives. A series of indole compounds with N-ethyl morpholine (B109124) moieties have been designed and synthesized as agonists for the CB2 receptor, which is involved in analgesia and anti-inflammation. nih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.gov The interaction of various indole-containing compounds with the COX enzymes has been a subject of study. nih.govnih.gov While specific studies focusing exclusively on the COX inhibitory activity of this compound derivatives are not extensively documented in the available literature, the broader class of indole derivatives has been shown to interact with the COX active site. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in various diseases. Antioxidants can mitigate this damage. Several studies have investigated the antioxidant potential of indole derivatives.

In one study, novel indole lipoic acid derivatives were synthesized, and their antioxidant effects were evaluated. nih.gov Compounds with an amide linker at the 5-position of the indole ring were particularly effective at inhibiting lipid peroxidation. nih.gov Another study on new ester and amide derivatives of indole-2-carboxylic acid found that some of these compounds demonstrated scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and possessed strong ferric ion (Fe³⁺) reducing power. fabad.org.trresearchgate.net Specifically, N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives showed excellent reducing power. fabad.org.tr Furthermore, indole-2-carboxamide derivatives have been noted as being more potent inhibitors of lipid peroxidation than their indole-3-carboxamide counterparts. fabad.org.tr

Anti-Microbial Activities (Antibacterial, Antiviral, Antitubercular)

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial: Research into new indole derivatives has shown significant antibacterial potential. Studies on indole-based compounds, including those with triazole, thiadiazole, and carbothioamide substitutions, have demonstrated a broad spectrum of activity against various bacteria. gov.bc.ca For instance, certain indole-triazole derivatives have been found to be more effective against Methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotic ciprofloxacin. gov.bc.ca The minimum inhibitory concentration (MIC) values for these compounds against tested microorganisms were found to be in the range of 3.125-50 µg/mL. gov.bc.ca The antibacterial efficacy of these derivatives is often linked to their ability to act as efflux pump inhibitors, a mechanism that counters bacterial drug resistance. nih.gov

Antiviral: The antiviral potential of indole carboxylic acid derivatives has been highlighted in recent studies, particularly in the context of emerging viral threats. A derivative of 5-methoxyindole-3-carboxylic acid was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. acs.org This compound, at a concentration of 52.0 μM, completely inhibited the replication of the SARS-CoV-2 virus. acs.orggenome.jp Further investigation revealed a high selectivity index (SI = 78.6) and an IC₅₀ of 1.06 µg/mL, suggesting it meets key criteria for development as an antiviral agent. acs.orggenome.jp The mechanism of action is thought to involve interferon-inducing activity and the suppression of syncytium formation induced by the viral spike protein. acs.orggenome.jp

Antitubercular: Indole-2-carboxamides, a related class of indole derivatives, have been identified as having potent activity against Mycobacterium tuberculosis. nih.gov Motivated by these findings, researchers have explored how different substitutions on the indole ring affect anti-tuberculosis (anti-TB) activity. nih.gov Certain rimantadine-derived indole compounds displayed significant efficacy, with MIC values as low as 0.32 μM. nih.gov These compounds showed minimal cytotoxicity against healthy mammalian cells, indicating a favorable selectivity index. nih.gov The development of such derivatives is considered a promising strategy for creating new treatments for tuberculosis, including drug-resistant strains. nih.govscbt.com

Enzyme Inhibition Studies

Derivatives of indole-5-carboxylic acid have been identified as potent inhibitors of several key human enzymes involved in inflammatory and signaling pathways.

Indole-5-carboxylic acids bearing specific residues at the N1 position are potent inhibitors of human cytosolic phospholipase A2α (cPLA2α), an enzyme crucial to the inflammatory cascade. nih.gov Research has shown that replacing a 4-ethoxybenzoic acid residue with a more rigid 1-ethylindole-5-carboxylic acid residue can be a successful strategy in designing these inhibitors. moldb.com Structure-activity relationship studies have focused on the impact of substituents at the indole-3 position. The introduction of an acyl, alkyl, or oxadiazole residue at this position has been investigated to enhance inhibitory potency. nih.gov Notably, a 3-methyl-1,2,4-oxadiazol-5-yl moiety resulted in a significant increase in potency, with one compound achieving an IC₅₀ of 0.0021 μM against the isolated enzyme and 0.0006 μM in a cellular assay using human platelets. nih.gov

Table 1: Inhibition of cPLA2α by Selected Indole Derivatives

| Compound ID | Indole-3-Substituent | cPLA2α Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 40 | 3-methyl-1,2,4-oxadiazol-5-yl | 0.0021 (isolated enzyme) | nih.gov |

| 40 | 3-methyl-1,2,4-oxadiazol-5-yl | 0.0006 (cellular assay) | nih.gov |

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoid signaling lipids, such as anandamide (B1667382). sigmaaldrich.com Inhibiting FAAH elevates the levels of these endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects. sigmaaldrich.commdpi.com While research has not exclusively focused on this compound, the broader class of indole derivatives has been explored for FAAH inhibition. The search for potent and selective FAAH inhibitors has led to the development of various compounds, including covalent inhibitors that act by carbamylating the enzyme's catalytic serine nucleophile. sigmaaldrich.com For example, the inhibitor PF-3845 demonstrated high efficacy and selectivity, leading to significant increases in brain anandamide levels and profound reductions in inflammatory pain in preclinical models. sigmaaldrich.com The optimization of piperidine/piperazine urea-based FAAH inhibitors showed that potency could be improved by enhancing binding affinity (Kᵢ value). sigmaaldrich.com

Antithrombotic Activities

Research has indicated that certain indole alkaloids possess antithrombotic properties, primarily through the inhibition of platelet aggregation and interference with the coagulation cascade. acs.orgmoldb.com A study of alkaloids isolated from the edible insect Protaetia brevitarsis seulensis identified several indole-based compounds with anticoagulant activity. acs.orgmoldb.com Two compounds, 5-hydroxyindolin-2-one and (1R,3S)‐1‐methyl‐1,2,3,4‐tetrahydro‐β‐carboline‐3‐carboxylic acid, were shown to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). acs.orgmoldb.com They also impaired the generation of thrombin and Factor Xa (FXa) on the surface of human umbilical vein endothelial cells and inhibited platelet aggregation. acs.orgmoldb.com The antithrombotic effects were further validated in animal models of thrombosis. acs.orgmoldb.com The mechanism is thought to involve the inhibition of both the intrinsic and extrinsic coagulation pathways. moldb.com Given that the indole core is the foundational structure of serotonin (B10506), it has been suggested that these compounds may act as serotonin antagonists, which plays a role in platelet aggregation. moldb.com Additionally, research on synthetic 5H-pyridazino[4,5-b]indole derivatives has also identified them as inhibitors of blood platelet aggregation. genome.jp

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

To enhance the therapeutic potential of indole-based compounds, extensive structure-activity relationship (SAR) studies have been conducted. These studies systematically modify the indole scaffold to understand how different chemical groups and substitution patterns influence biological activity.

The efficacy and selectivity of indole derivatives are highly dependent on the nature and position of substituents on the indole ring.

For cPLA2α Inhibition: In the development of indole-5-carboxylic acid-based cPLA2α inhibitors, SAR studies revealed that substitution at the indole-3 position is critical for potency. While simple alkyl or acyl groups were explored, the introduction of a 3-methyl-1,2,4-oxadiazol-5-yl moiety was found to dramatically increase inhibitory activity. nih.gov Furthermore, modifying the benzyl (B1604629) residue on 1-benzylindoles showed that the parent compound was often more potent than its substituted analogues, indicating that specific substitution patterns are required for optimal activity. moldb.com

For Antimicrobial Activity: In the context of antitubercular agents, SAR studies on indole-2-carboxamides showed that bulky, electron-withdrawing, and lipophilic groups at the para-position of a phenyl ring attached to the amide were optimal for activity against M. abscessus and M. tb. scbt.com For example, a trifluoromethoxy substitution resulted in an eight-fold increase in activity against M. abscessus. scbt.com

For Other Targets: SAR studies on indole-2-carboxamides as CB1 receptor allosteric modulators found that potency was enhanced by a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring. For HIV-1 fusion inhibitors, the linkage between indole rings (e.g., 5-5', 5-6', or 6-6') significantly impacted activity, with the 6-6' linkage being superior.

These studies underscore the importance of fine-tuning the substitution patterns on the indole core to achieve high potency and selectivity for a desired biological target.

Bioisosteric Modifications of the Carboxylic Acid Moiety

In drug discovery and medicinal chemistry, the carboxylic acid group is a common pharmacophore that can form critical interactions with biological targets. However, its ionizable nature can lead to poor metabolic stability, low membrane permeability, and potential toxicity. nih.govnih.gov A widely employed strategy to mitigate these issues while preserving biological activity is the bioisosteric replacement of the carboxylic acid moiety. nih.govnih.gov Bioisosteres are functional groups with similar steric and electronic properties to the original group, allowing them to fit into the same biological target and elicit a similar response. drughunter.com This approach has been applied to derivatives of indole carboxylic acids to optimize their pharmacokinetic and pharmacodynamic profiles.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, sulfonamides, and carboxamides. nih.govdrughunter.com Tetrazoles, in particular, are frequently used as they share a similar pKa and planar structure with carboxylic acids, making them effective mimics. cambridgemedchemconsulting.comrug.nl The replacement of a carboxyl group with a 5-substituted-1H-tetrazole is a well-established tactic in medicinal chemistry to enhance lipophilicity and metabolic stability. rug.nlbeilstein-journals.orgbeilstein-journals.org

Another significant bioisosteric modification involves converting the carboxylic acid to a carboxamide. This modification has been explored in various indole-based scaffolds to develop novel therapeutic agents. For instance, research into antitubercular agents has led to the synthesis of indole-carboxamide derivatives targeting the MmpL3 protein, with some compounds showing potent activity against multidrug-resistant strains of M. tuberculosis. chula.ac.th

A notable application of this strategy to the indole-5-carboxylic acid framework involves the design of selective inhibitors for human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. In one study, researchers designed and synthesized a series of N-substituted indole-5-carboxamide derivatives. dongguk.edu The core idea was to replace the carboxylic acid with a carboxamide linker connected to a pyrazine (B50134) ring. This modification led to the discovery of a potent and selective MAO-B inhibitor, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which demonstrated a competitive mode of inhibition. dongguk.edu The detailed findings highlight how bioisosteric modification at the 5-position can significantly influence potency and selectivity.

The inhibitory activities and selectivity of these indole-5-carboxamide derivatives against MAO-A and MAO-B are presented below.

Table 1: In Vitro Inhibitory Activity of N-Substituted Indole-5-Carboxamide Derivatives against Monoamine Oxidases (MAOs)

| Compound | R (Substituent at N1) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀A / IC₅₀B) |

|---|---|---|---|---|

| 4b | 2-Fluorobenzoyl | > 100 | 1.65 | > 60.6 |

| 4e | 3-Fluorobenzoyl | > 100 | 0.78 | > 128.2 |

| Rasagiline | (Reference Drug) | > 20 | 0.41 | > 50 |

Data sourced from a study on novel MAO-B inhibitors. dongguk.edu

The structure-activity relationship from this research indicated that the nature of the substituent on the indole nitrogen (N1) plays a crucial role in the inhibitory potency and selectivity for MAO-B. The 3-fluorobenzoyl substituent (compound 4e ) conferred the highest potency and selectivity among the tested analogues. dongguk.edu This example underscores the utility of bioisosteric modification of the indole-5-carboxylic acid moiety as a powerful tool for fine-tuning the pharmacological properties of lead compounds.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation 1-Ethyl-1H-indole-5-carboxylic Acid Analogs

The development of next-generation analogs of this compound is a key area of research aimed at enhancing potency, selectivity, and pharmacokinetic properties. Synthetic strategies focus on the strategic modification of the core indole (B1671886) structure. One common approach involves the introduction of various substituents at different positions of the indole ring to explore structure-activity relationships (SAR). For instance, the synthesis of novel substituted indole-acrylamide derivatives has been explored to develop potent anticancer agents that target tubulin polymerization. nih.gov

Another promising strategy is the creation of hybrid molecules where the indole scaffold is combined with other pharmacologically active moieties. An example of this is the design and synthesis of 1,3,4-oxadiazole-indole derivatives, which have been evaluated for their anticancer activity, particularly as inhibitors of estrogen receptor alpha (ERα). nih.gov The synthesis of such analogs often requires multi-step reaction sequences, and modern synthetic methods, including electrochemical synthesis, are being explored to create these complex molecules in a more efficient and sustainable manner. researchgate.net The catalyst-free C–N coupling reaction of indole derivatives with difluoro monomers is another effective route for synthesizing new functional polymers with well-defined structures. rsc.org

| Analog Type | Synthetic Strategy | Therapeutic Target/Application | Reference Example |

| Indole-Acrylamide Derivatives | Synthesis of novel substituted indole-acrylamide derivatives. | Tubulin Polymerization Inhibition (Anticancer) | A derivative with a cyano group on the prop-2-en-1-on linker showed significant potency against hepatocellular carcinoma cells. nih.gov |

| 1,3,4-Oxadiazole-Indole Hybrids | Design and synthesis of hybrid molecules combining indole and oxadiazole moieties. | Estrogen Receptor Alpha (ERα) Inhibition (Anticancer) | A synthesized compound demonstrated potent activity against MDA-MB-468 and MDA-MB-231 breast cancer cells. nih.gov |

| Tris-Indole-Oxadiazole Hybrids | Design and synthesis of novel tris-indole-oxadiazole hybrid analogs. | α-Glucosidase Inhibition (Antidiabetic) | A potent compound was identified with an IC50 value of 2.0 µM, significantly lower than the standard drug acarbose. tandfonline.com |

| Indole–Chalcone Derivatives | Synthesis of indole–chalcone derivatives. | Tubulin Polymerization Inhibition (Anticancer) | Compounds showed potent antiproliferative activity towards various cancer cell lines, with IC50 values in the nanomolar range. mdpi.com |

Development of Multi-Target Directed Ligands Based on the Indole Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govexlibrisgroup.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.govresearchgate.net The indole scaffold is an ideal framework for the design of MTDLs due to its structural versatility and its ability to interact with a wide range of biological targets. tandfonline.comnih.gov

A significant area of MTDL research involving the indole scaffold is in the treatment of Alzheimer's disease. nih.govmdpi.com Researchers have designed and synthesized indole-based compounds that can simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, and also prevent the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.gov This multi-pronged approach aims to address different facets of the disease with a single molecule. nih.govnih.gov

| MTDL Strategy | Disease Target | Biological Targets | Key Findings |

| Dual AChE/BuChE Inhibition and Aβ Aggregation Inhibition | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-β (Aβ) | Novel indole-based compounds were synthesized that exhibited dual inhibitory activity in the nanomolar range and were also able to inhibit self-induced Aβ amyloid aggregation. nih.gov |

| Polypharmacological Approach | Neurodegenerative Diseases | Multiple targets within the pathological network | MTDLs offer advantages in efficacy, reduced toxicity, and lower costs compared to combination therapies. researchgate.net |

| Hybrid Molecule Design | General Drug Discovery | Combining two or more pharmacophores in a single molecule | This strategy aims to maximize the benefits of multiple moieties within one molecule to address complex diseases. nih.gov |

Exploration of Applications in Advanced Materials Science (e.g., Electroactive Polymers)

The unique electronic properties of the indole ring have opened up avenues for the application of indole derivatives, including those related to this compound, in advanced materials science. rsc.org One of the most promising areas is the development of electroactive polymers. rsc.org Polymers incorporating the indole moiety have been shown to possess good electroactivity, making them suitable for applications in electronic devices. rsc.org For example, poly(N-arylene diindolylmethane)s have been synthesized and demonstrated good thermal stability and electroactivity. rsc.org

Furthermore, the fluorescent properties of indole derivatives are being harnessed for various applications. mdpi.com Indole-based compounds can exhibit strong fluorescence emission, making them excellent candidates for fluorescent probes in biological and electrochemical sensing. mdpi.com These probes can be designed to detect changes in their environment, such as pH, leading to the development of novel colorimetric pH sensors and fluorescent papers. mdpi.com The versatility of the indole structure also allows for its incorporation into molecular organic photoactuators, which can convert light energy into molecular motion. goettingen-research-online.de

| Application Area | Indole Derivative Property | Specific Use | Notable Research |

| Electroactive Polymers | Good electroactivity of the indole ring. | Components in electronic devices. | Synthesis of poly(N-arylene diindolylmethane)s with high molecular weights and good thermal stability. rsc.org |

| Fluorescent Probes | Strong fluorescence emission and solvatochromism. | Biological and electrochemical sensing, pH sensors. | Design of novel indole derivatives that show dramatic color and fluorescence responses to pH changes. mdpi.com |

| Molecular Photoactuators | Ability to absorb light and convert it into motion. | Core structures in molecular organic photoswitches and motors. | Indole derivatives are used as building blocks to construct molecules that can undergo light-induced motion. goettingen-research-online.de |

Investigation of Novel Therapeutic Areas

The broad spectrum of biological activities exhibited by indole derivatives continues to drive the exploration of new therapeutic applications. nih.govtandfonline.com Beyond the established areas, researchers are investigating the potential of compounds like this compound and its analogs to treat a wide range of diseases.

The anticancer potential of indole derivatives is a major focus, with studies exploring their efficacy against various cancer types by targeting different biological pathways, including tubulin polymerization, protein kinases, and histone deacetylases. nih.govmdpi.com Novel indole derivatives are being developed as potential treatments for aggressive brain tumors like glioblastoma. nih.gov

Other promising therapeutic areas include:

Antimicrobial agents: Indole-based compounds have shown broad-spectrum antibacterial and antifungal effects. tandfonline.comnih.govijpsjournal.com

Anti-inflammatory agents: The indole scaffold is present in several compounds with demonstrated anti-inflammatory properties. tandfonline.commdpi.com

Antiviral agents: Certain indole derivatives have shown potential as antiviral agents, including activity against the hepatitis C virus. mdpi.com

Neurological disorders: Besides Alzheimer's, indole derivatives are being investigated for other neurological conditions, including their potential as antimigraine agents. mdpi.com

Antiemetic agents: Synthetic indole derivatives have been successfully developed as antiemetic drugs to manage nausea and vomiting, particularly as a side effect of chemotherapy. mdpi.com

| Therapeutic Area | Mechanism/Target | Examples of Investigated Indole Derivatives |

| Anticancer | Tubulin polymerization inhibition, protein kinase inhibition, HDAC inhibition. nih.govmdpi.com | Indole-acrylamide derivatives, 1,3,4-oxadiazole-indole hybrids, Indole–chalcone derivatives. nih.govmdpi.com |

| Antimicrobial | Disruption of microbial cell processes. tandfonline.comijpsjournal.com | Indole-imidazole derivatives. nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. tandfonline.commdpi.com | Various synthetic indole derivatives. mdpi.com |

| Antiviral | Inhibition of viral replication enzymes (e.g., reverse transcriptase). mdpi.com | Atevirdine. mdpi.com |

| Antimigraine | Agonist activity at serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com | Ergotamine derivatives. mdpi.com |

| Antiemetic | Antagonist action on 5-HT3 receptors. mdpi.com | Ondansetron, Tropisetron. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and these technologies are being increasingly applied to the study of indole derivatives. ijirt.orgmednexus.orgnih.gov AI and ML algorithms can analyze vast datasets to identify new drug targets, predict the biological activity of novel compounds, and optimize their pharmacokinetic and toxicological properties. mdpi.com

For the discovery of new indole derivatives, AI and ML can be used for:

High-throughput virtual screening: AI models can rapidly screen large virtual libraries of indole-based compounds to identify those with the highest probability of being active against a specific biological target. nih.gov

De novo drug design: Generative AI models can design entirely new indole-based molecules with desired properties, accelerating the identification of novel drug candidates. ijirt.org

Predictive modeling: ML algorithms can build models to predict various properties of indole derivatives, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET), reducing the need for costly and time-consuming experimental studies. mednexus.org

Data analysis and interpretation: AI can help researchers make sense of complex biological data generated from experiments with indole derivatives, leading to new insights into their mechanisms of action. mdpi.com

The application of these computational tools is expected to significantly shorten the timeline and reduce the costs associated with bringing new indole-based drugs to the market. ijirt.orgjsr.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Ethyl-1H-indole-5-carboxylic acid in laboratory settings?

- Methodological Answer:

- Use NIOSH/CEN-certified respiratory protection (e.g., P95 or OV/AG/P99 filters) in environments with aerosolized particles .

- Wear full-body protective clothing, gloves, and safety goggles to prevent skin/eye contact. Avoid drainage system contamination .

- Store waste separately and dispose via certified hazardous waste management services .

Q. How can researchers synthesize this compound?

- Methodological Answer:

- Ethylation Strategy: React 1H-indole-5-carboxylic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaH/DMF). Monitor reaction progress via TLC .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Employ H/C NMR to verify ethyl group integration and indole ring substitution patterns .

- Physicochemical Properties: Calculate logP (1.63) and polar surface area (PSA: 90.39 Ų) using computational tools (e.g., ChemAxon) for solubility and permeability studies .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer:

- Stereochemical Analysis: Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to identify conformational isomers .

- Dynamic Effects: Use variable-temperature NMR to detect rotational barriers in the ethyl group or indole ring .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer:

- pH Control: Maintain pH 6–8 to prevent carboxylate group protonation/deprotonation, which may alter solubility .

- Lyophilization: Store lyophilized samples at -20°C and reconstitute in DMSO for in vitro studies to minimize hydrolysis .

Q. How do structural modifications (e.g., fluorination) impact the bioactivity of this compound derivatives?

- Methodological Answer:

- Fluorine Substitution: Introduce fluorine at the 5-position (see ethyl 5-fluoroindole-2-carboxylate analogs ) to enhance metabolic stability.

- Activity Screening: Test modified derivatives against target enzymes (e.g., PYCR1 ) using enzyme inhibition assays (IC determination) .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in logP values between experimental and computational models?

- Methodological Answer:

- Experimental Validation: Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., MarvinSuite). Adjust computational parameters for aromatic/heterocyclic systems .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC/IC. Include 95% confidence intervals and validate with positive/negative controls .

Key Considerations for Publication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.